molecular formula C17H20O4 B103498 4-Methylumbelliferyl heptanoate CAS No. 18319-92-1

4-Methylumbelliferyl heptanoate

Cat. No.: B103498
CAS No.: 18319-92-1
M. Wt: 288.34 g/mol
InChI Key: FFNBFZWIBOIPIV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 4-Methylumbelliferyl heptanoate is lipase , an enzyme that catalyzes the hydrolysis of fats . It also targets esterases , enzymes that break down esters into an acid and an alcohol through a process known as ester hydrolysis .

Mode of Action

This compound acts as a fluorogenic substrate for lipase and esterases . When these enzymes come into contact with this compound, they catalyze its hydrolysis. This reaction releases a fluorescent product that can be detected and measured .

Biochemical Pathways

The biochemical pathway primarily involved in the action of this compound is the lipolysis pathway , which is the process of breaking down lipids in the body. This compound, acting as a substrate, is broken down by lipase, leading to the production of a fluorescent product . This fluorescence can then be measured to determine the activity of the lipase enzyme.

Result of Action

The hydrolysis of this compound by lipase and esterases results in the production of a fluorescent product . This fluorescence can be measured, providing a quantitative method to assess the activity of these enzymes. Therefore, this compound is often used in assays to study cell-mediated cytotoxicity and cell proliferation .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature. For instance, the fluorescence of the product is measured at a specific pH (e.g., in 0.1 M Tris pH 8.0 for lipase ). Additionally, the compound is typically stored at -20°C to maintain its stability

Biochemical Analysis

Biochemical Properties

4-Methylumbelliferyl heptanoate plays a crucial role in biochemical reactions as a substrate for esterases and lipases. When hydrolyzed by these enzymes, it releases 4-methylumbelliferone, a fluorescent compound that can be easily detected and quantified. This property makes it an effective tool for measuring enzyme activity in various biological samples. The interaction between this compound and esterases or lipases involves the cleavage of the ester bond, resulting in the production of a fluorescent signal .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for intracellular esterases. The hydrolysis of this compound within cells leads to the production of 4-methylumbelliferone, which can be used to assess cell viability, proliferation, and cytotoxicity. This compound is particularly useful in cell-based assays to study the effects of different treatments on cell function and health .

Molecular Mechanism

The molecular mechanism of this compound involves its hydrolysis by esterases and lipases, resulting in the release of 4-methylumbelliferone. This reaction occurs through the cleavage of the ester bond, which is facilitated by the active site of the enzyme. The fluorescent signal produced by 4-methylumbelliferone can be measured to determine the activity of the enzyme and the extent of hydrolysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is stable when stored at -20°C, but its activity may decrease if not stored properly. Long-term studies have shown that the hydrolysis of this compound by esterases remains consistent over time, making it a reliable substrate for enzyme assays .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively measures enzyme activity without causing adverse effects. At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is essential to optimize the dosage to achieve accurate and reliable results in animal studies .

Metabolic Pathways

This compound is involved in metabolic pathways that include its hydrolysis by esterases and lipases. The primary metabolic pathway involves the cleavage of the ester bond, resulting in the production of 4-methylumbelliferone. This reaction is facilitated by the presence of cofactors and enzymes that enhance the hydrolysis process .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can be hydrolyzed by esterases and lipases. The distribution of this compound is crucial for its effectiveness in enzyme assays .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity and function, as it ensures that this compound is available for hydrolysis by esterases and lipases within the appropriate cellular context .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylumbelliferyl heptanoate can be synthesized through the esterification of 4-methylumbelliferone with heptanoic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl heptanoate primarily undergoes hydrolysis reactions catalyzed by lipases. This hydrolysis results in the release of 4-methylumbelliferone, which is fluorescent and can be easily detected .

Common Reagents and Conditions

Major Products

The major product of the hydrolysis of this compound is 4-methylumbelliferone .

Scientific Research Applications

4-Methylumbelliferyl heptanoate is widely used in scientific research due to its properties as a fluorometric substrate. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Comparison

4-Methylumbelliferyl heptanoate is unique due to its specific chain length, which affects its interaction with lipases. Compared to shorter chain esters like 4-Methylumbelliferyl acetate, it may exhibit different kinetic properties and substrate specificity .

Properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4/c1-3-4-5-6-7-16(18)20-13-8-9-14-12(2)10-17(19)21-15(14)11-13/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNBFZWIBOIPIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066362
Record name 4-Methylumbelliferyl heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18319-92-1
Record name 4-Methylumbelliferyl heptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18319-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylumbelliferyl heptanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018319921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptanoic acid, 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Methylumbelliferyl heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-2-oxo-2H-1-benzopyran-7-yl heptanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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